

# An In-depth Technical Guide to the Mechanism of Janus Green B Staining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Janus green

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## Introduction

**Janus green B (JGB)** is a vital stain first introduced by Leonor Michaelis in 1900, and it remains a cornerstone for the visualization of mitochondria in living cells.[1][2] As a supravital stain, it selectively colors mitochondria, enabling the study of their morphology, distribution, and, critically, their metabolic activity.[3][4] This technical guide provides a comprehensive overview of the chemical and biological mechanisms underpinning JGB staining, detailed experimental protocols, and a summary of its key quantitative properties.

The specificity of JGB as a mitochondrial stain is not due to a simple physical affinity but rather to a dynamic, oxygen-dependent redox reaction that occurs within the cell.[1] This makes JGB a powerful tool for assessing mitochondrial function, as the staining is contingent on an active electron transport chain.

## The Core Mechanism of Janus Green B Staining

**Janus green B** is a cationic dye of the phenazine group that can readily permeate the plasma membrane of living cells. Its chemical name is 8-(4-Dimethylaminophenyl)diazenyl-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride. The selectivity of JGB for mitochondria is a direct consequence of the organelle's high metabolic activity.

The process can be broken down into two key stages:

- **Oxidation within the Mitochondria:** Inside the mitochondria, the enzyme cytochrome c oxidase (Complex IV) of the electron transport chain maintains JGB in its oxidized, colored state. This oxidized form of JGB is blue-green, rendering the mitochondria visible under a light microscope. This reaction is dependent on the presence of oxygen, the final electron acceptor in the electron transport chain.
- **Reduction in the Cytoplasm:** In the cytoplasm, various reducing agents, such as reduced flavoproteins, convert JGB to its colorless or pink leuco form. This rapid reduction of the dye in the cytoplasm ensures that only the mitochondria, with their powerful oxidizing environment, retain the colored form of the stain. The result is the distinct visualization of blue-green mitochondria against a largely unstained cytoplasmic background.

This differential staining provides a clear indication of mitochondrial functional integrity. Inhibition of the electron transport chain, for instance by cyanide, prevents the oxidation of JGB and abolishes the staining.

## Data Presentation

The following table summarizes the key quantitative data for **Janus green B**:

Property	Value	Source(s)
Chemical Formula	C <sub>30</sub> H <sub>31</sub> ClN <sub>6</sub>	
Molar Mass	511.06 g/mol	
Appearance	Dark green to black powder	
Solubility	Soluble in water and ethanol	
Absorption Maximum (λ <sub>max</sub> )	650-677 nm (in methanol or ethanol:water)	
Extinction Coefficient (ε)	≥28,000 at 651-677 nm (in ethanol:water at 0.01 g/L)	

## Experimental Protocols

### Reagent Preparation

Stock Solution (1% w/v): Dissolve 10 mg of **Janus green B** powder in 1 mL of absolute ethanol or distilled water. Store this solution in a dark, airtight container at 4°C.

Working Solution (0.01% - 0.02% w/v): Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or a serum-free cell culture medium, to achieve the desired final concentration. For example, to make a 0.02% solution, add 20 µL of the 1% stock solution to 980 µL of PBS. It is recommended to prepare the working solution fresh before each use.

## Staining Protocol for Adherent Cells

- Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
- Remove the staining solution and wash the cells 2-3 times with PBS to remove the excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe immediately under a light microscope.

## Staining Protocol for Suspension Cells

- Harvest the cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).
- Resuspend the cell pellet in the JGB working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Pellet the cells again by centrifugation to remove the staining solution.
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

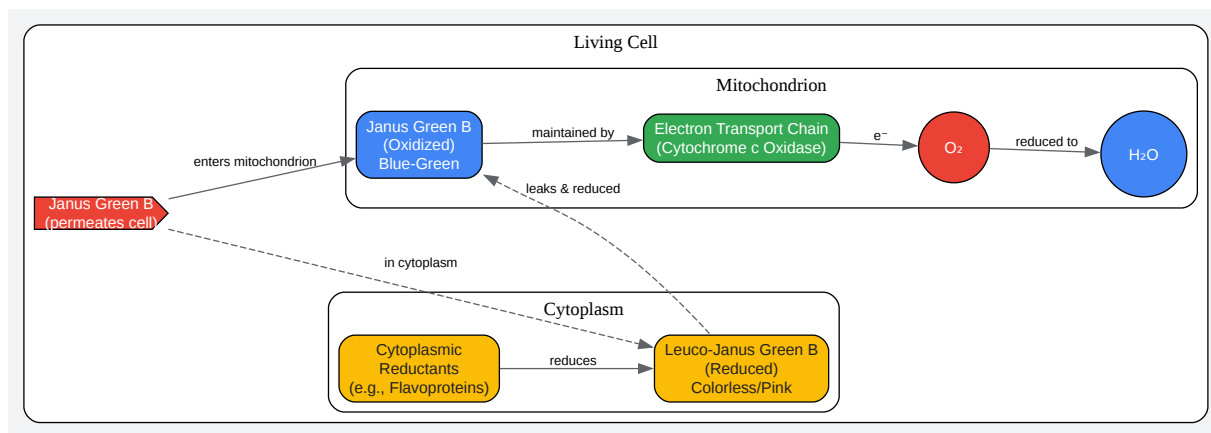
- After the final wash, resuspend the cells in a small volume of PBS.
- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

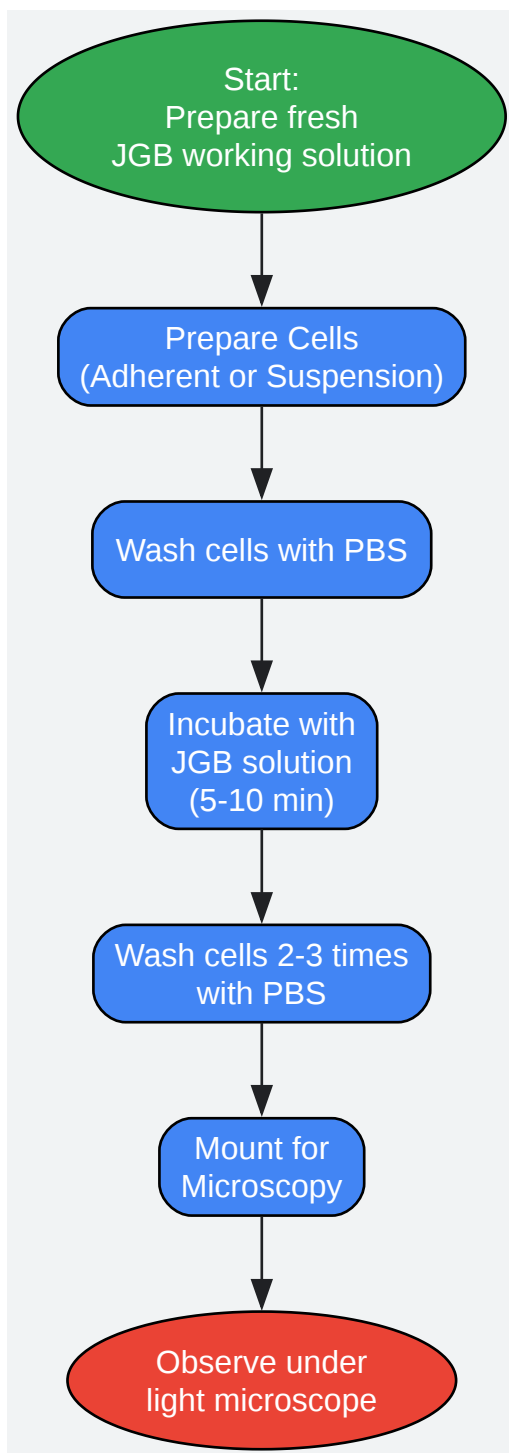
## Simplified Protocol for Cheek Cells

- Gently scrape the inside of your cheek with a clean, sterile toothpick.
- Smear the collected cells onto the center of a clean microscope slide.
- Allow the smear to air dry for a few minutes.
- Add 1-2 drops of JGB working solution to the smear and let it sit for 5-10 minutes.
- Gently rinse the slide with PBS to remove the excess stain.
- Place a coverslip over the stained smear with a drop of PBS.
- Observe under a microscope. Mitochondria should appear as small, bluish-green dots or rods within the cytoplasm.

## Mandatory Visualization

The following diagrams illustrate the key processes involved in **Janus green B** staining.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Janus Green B Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672792#what-is-the-mechanism-of-janus-green-b-staining]

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